molecular formula C25H29FN2O3S B2658710 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892766-08-4

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2658710
CAS No.: 892766-08-4
M. Wt: 456.58
InChI Key: QXMHRDHUFIDPDS-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.

    Piperidine ring formation: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Quinolone N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor modulation.

    Chemical Biology: It is used as a probe to study the structure-activity relationships of quinoline derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Lacks the piperidine ring, which may affect its biological activity.

    3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one: Similar structure but with different substitution patterns, leading to variations in activity.

    3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-chloro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one: Chlorine substitution instead of fluorine, which may alter its reactivity and interactions.

Uniqueness

The uniqueness of 3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, fluorine atom, and piperidine ring contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-9-8-17(3)18(4)11-19)25(29)20-12-21(26)23(13-22(20)27)28-10-6-7-16(2)14-28/h8-9,11-13,15-16H,5-7,10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHRDHUFIDPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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